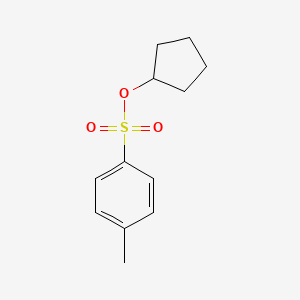
1-(4-Nitrophenyl)-3-phenylprop-2-yn-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitrophenyl)-3-phenylprop-2-yn-1-one is an organic compound with the molecular formula C15H9NO3 It is a derivative of propynone, characterized by the presence of a nitrophenyl and a phenyl group attached to the propynone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrophenyl)-3-phenylprop-2-yn-1-one typically involves the reaction of 4-nitrobenzaldehyde with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Nitrophenyl)-3-phenylprop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 1-(4-aminophenyl)-3-phenyl-2-propyn-1-one.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Nitrophenyl)-3-phenylprop-2-yn-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 1-(4-Nitrophenyl)-3-phenylprop-2-yn-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound can also participate in Michael addition reactions, where it acts as an electrophile and reacts with nucleophiles such as amines or thiols. These interactions can lead to the formation of covalent bonds with proteins or other biomolecules, affecting their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-2-propyn-1-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-(4-Nitrophenyl)-2-propyn-1-one: Similar structure but without the phenyl group, affecting its chemical properties and reactivity.
3-(4-Nitrophenyl)-1-phenyl-2-propen-1-one: Contains a double bond instead of a triple bond, leading to different reactivity and applications.
Uniqueness
1-(4-Nitrophenyl)-3-phenylprop-2-yn-1-one is unique due to the presence of both nitrophenyl and phenyl groups attached to the propynone backbone. This combination of functional groups imparts distinct chemical properties, making it valuable for various synthetic and research applications.
Propiedades
Número CAS |
3672-66-0 |
|---|---|
Fórmula molecular |
C15H9NO3 |
Peso molecular |
251.24 g/mol |
Nombre IUPAC |
1-(4-nitrophenyl)-3-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C15H9NO3/c17-15(11-6-12-4-2-1-3-5-12)13-7-9-14(10-8-13)16(18)19/h1-5,7-10H |
Clave InChI |
YBONEMWOTSDHME-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C#CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


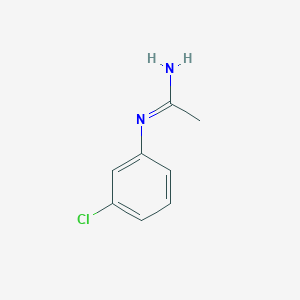
![Piperazine, 1-[(2-ethoxyphenyl)methyl]-4-(2-fluorophenyl)-](/img/structure/B1655374.png)
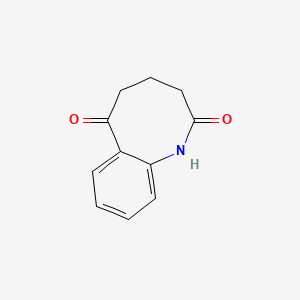
![2,4-Dichloro-1-[(2,4-dichlorophenoxy)methoxy]benzene](/img/structure/B1655378.png)


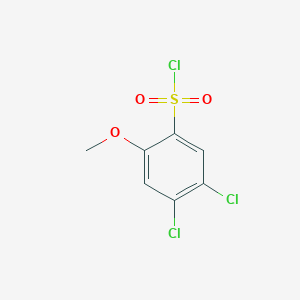
![2-hydroxy-5-[5-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1655387.png)
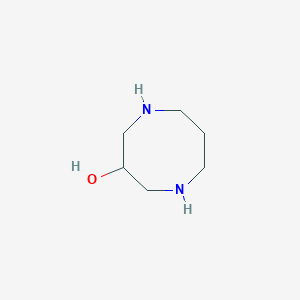
![2-Nitro-6-([1,2,4]triazol-4-yliminomethyl)-phenol](/img/structure/B1655390.png)

![ethyl N-[(E)-(3-nitrophenyl)methylideneamino]carbamate](/img/structure/B1655394.png)
